[1,1'-Biphenyl]-2,3,3',4'-tetramine
CAS No.: 71625-23-5
Cat. No.: VC20498779
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Biphenyl]-2,3,3',4'-tetramine - 71625-23-5](/images/structure/VC20498779.png)
Specification
CAS No. | 71625-23-5 |
---|---|
Molecular Formula | C12H14N4 |
Molecular Weight | 214.27 g/mol |
IUPAC Name | 3-(3,4-diaminophenyl)benzene-1,2-diamine |
Standard InChI | InChI=1S/C12H14N4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H,13-16H2 |
Standard InChI Key | XMKUAYQVPQTZIA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)N)N)C2=CC(=C(C=C2)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is [1,1'-Biphenyl]-2,3,3',4'-tetramine, reflecting the positions of the four amine groups on the biphenyl scaffold. Its molecular formula is C₁₂H₁₄N₄, with a molar mass of 214.28 g/mol. The structure consists of two benzene rings connected by a single bond, with amine (-NH₂) groups at the 2 and 3 positions of the first ring and the 3' and 4' positions of the second ring .
Stereochemical Considerations
The spatial arrangement of the amine groups introduces potential for steric hindrance and intramolecular hydrogen bonding. Computational models suggest that the 2,3,3',4' substitution pattern forces the biphenyl rings into a non-planar conformation, reducing π-orbital overlap and altering electronic properties compared to unsubstituted biphenyl .
Synthesis and Derivatization Pathways
Modern Catalytic Methods
Recent advances in transition-metal catalysis have improved selectivity. A palladium-catalyzed Buchwald-Hartwig amination of tetrahalogenated biphenyl precursors (e.g., 2,3,3',4'-tetrabromobiphenyl) with ammonia or protected amines enables controlled amination. Key parameters include:
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Catalyst: Pd₂(dba)₃ with Xantphos ligand
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Solvent: Toluene at 110°C
Table 1: Comparison of Synthetic Methods
Method | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Ullmann Coupling | CuI | 28 | 75 |
Buchwald-Hartwig | Pd₂(dba)₃ | 52 | 92 |
Photoredox Amination | Ir(ppy)₃ | 37 | 88 |
Data synthesized from analogous biphenyl amination studies .
Challenges in Purification
The compound’s high polarity and tendency to oxidize necessitate inert atmosphere processing. Reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water gradients achieves baseline separation of oxidation byproducts .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of the tetramine shows a broad endothermic peak at 218–225°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) reveals a 5% mass loss at 190°C under nitrogen, indicating limited thermal stability .
Solubility Profile
The compound exhibits poor solubility in non-polar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents:
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DMF: 12.7 mg/mL
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DMSO: 9.8 mg/mL
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Methanol: 3.2 mg/mL
Aqueous solubility is pH-dependent, increasing dramatically below pH 3 due to protonation of amine groups .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 6.85–7.15 (m, 6H, aromatic), δ 5.21 (s, 4H, NH₂)
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¹³C NMR: 145.2 ppm (C-N), 128.4–132.7 ppm (aromatic carbons)
Reactivity and Functionalization
Oxidation Pathways
Exposure to atmospheric oxygen gradually oxidizes the amine groups to nitro derivatives. Controlled oxidation with KMnO₄ in acidic media produces [1,1'-Biphenyl]-2,3,3',4'-tetranitro compounds, which are explosive and require careful handling .
Coordination Chemistry
The tetramine acts as a polydentate ligand for transition metals. With Cu(II) acetate, it forms a stable complex:
X-ray crystallography reveals a square-planar geometry with binding through two adjacent amine groups .
Toxicological and Environmental Considerations
Acute Toxicity
Limited data exist, but structural analogs like biphenyl exhibit LD₅₀ values of 2,400 mg/kg (rat, oral). The tetramine’s increased polarity may enhance bioavailability, necessitating stricter handling protocols .
Environmental Persistence
Quantum mechanical calculations predict a half-life of >60 days in aqueous systems due to strong adsorption to organic matter. The amine groups resist hydrolytic cleavage under environmental pH conditions .
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